molecular formula C25H30ClN3O6 B11457242 N~2~-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide

N~2~-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide

Cat. No.: B11457242
M. Wt: 504.0 g/mol
InChI Key: PJWCRDQQMFOPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by its complex molecular structure, which includes a benzodioxole ring, a chlorophenyl group, and an ethoxypropylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole derivatives and chlorophenyl ketones. These intermediates are then subjected to various reactions, including acetylation, amidation, and alkylation, under controlled conditions such as specific temperatures, pH levels, and the presence of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale synthesis techniques. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product. The industrial process would also involve the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~2~-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents (e.g., dichloromethane, ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in the formation of new functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N2-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N~2~-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-fluorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

    N~2~-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-methylphenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide: Similar structure with a methylphenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of N2-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide lies in its specific combination of functional groups and molecular architecture, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H30ClN3O6

Molecular Weight

504.0 g/mol

IUPAC Name

2-[(2-acetamidoacetyl)-(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-chlorophenyl)-N-(3-ethoxypropyl)acetamide

InChI

InChI=1S/C25H30ClN3O6/c1-3-33-12-4-11-27-25(32)24(19-6-8-20(26)9-7-19)29(23(31)14-28-17(2)30)15-18-5-10-21-22(13-18)35-16-34-21/h5-10,13,24H,3-4,11-12,14-16H2,1-2H3,(H,27,32)(H,28,30)

InChI Key

PJWCRDQQMFOPJT-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=C(C=C1)Cl)N(CC2=CC3=C(C=C2)OCO3)C(=O)CNC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.